Rp-8-pCPT-cGMPS (Rp-8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate) is a cell-permeable, selective inhibitor of cyclic GMP-dependent protein kinases (PKGs), particularly PKG Iα and PKG Iβ. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to investigate the role of PKG signaling pathways in various biological processes.
Rp-8-pCPT-cGMPS sodium, also known as (Rp)-8-(para-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a potent inhibitor of cGMP-dependent protein kinases. This compound is widely utilized in scientific research, particularly in studies related to cardiovascular systems, cell signaling, and various biochemical pathways involving cyclic guanosine monophosphate. It primarily targets cGMP-dependent protein kinases, including cGK Iα, cGK Iβ, and cGK II, affecting their function and influencing cellular processes related to vasodilation and other cardiovascular functions .
The synthesis of Rp-8-pCPT-cGMPS sodium involves several chemical reactions that modify the parent cyclic guanosine monophosphate. The key steps include:
The molecular structure of Rp-8-pCPT-cGMPS sodium features a cyclic guanosine monophosphate backbone with specific modifications:
The compound's structure allows it to effectively bind to cGMP-dependent protein kinases, facilitating its role as an inhibitor in various cellular signaling pathways .
Rp-8-pCPT-cGMPS sodium undergoes several chemical reactions due to its structural features:
The mechanism of action of Rp-8-pCPT-cGMPS sodium primarily involves:
Rp-8-pCPT-cGMPS sodium exhibits several notable physical and chemical properties:
Rp-8-pCPT-cGMPS sodium has diverse applications in scientific research:
The rational design of Rp-8-pCPT-cGMPS emerged from systematic efforts to overcome three key limitations of early PKG inhibitors: poor membrane permeability, susceptibility to phosphodiesterase (PDE) degradation, and lack of isotype specificity. Prior to its development, researchers relied on non-hydrolyzable cGMP analogs like Rp-cGMPS, which exhibited limited cellular uptake due to high polarity. The introduction of the 8-(4-chlorophenylthio) (pCPT) moiety marked a breakthrough, significantly enhancing lipophilicity (logP = 2.61) and enabling efficient cellular penetration without carrier-mediated transport [1] [3].
A pivotal 1994 study first characterized Rp-8-pCPT-cGMPS as a competitive PKG antagonist with a Ki of 0.5 μM in human platelets. This work demonstrated its ability to antagonize PKG activation by 8-pCPT-cGMP while showing minimal cross-reactivity with PKA or cGMP-regulated PDEs—establishing its utility for cellular studies [2]. Subsequent refinements confirmed its resistance to mammalian PDEs, eliminating confounding metabolic side effects observed with earlier analogs [1] [6].
Table 1: Inhibition Constants (Ki) of Rp-8-pCPT-cGMPS for PKG Isoforms
PKG Isoform | Ki (μM) | Selectivity vs. PKA |
---|---|---|
PKG-Iα | 0.50 | 16.6-fold |
PKG-Iβ | 0.45 | 18.4-fold |
PKG-II | 0.70 | 11.9-fold |
PKA | 8.30 | Reference |
Data compiled from biochemical assays [4] [6] [7].
The molecular architecture of Rp-8-pCPT-cGMPS (C₁₆H₁₄ClN₅O₆PS₂·Na, MW 525.86 g/mol) integrates three strategic modifications to the native cGMP structure:
The compound exhibits a UV absorption maximum at 276 nm (ε = 21,500 L·mol⁻¹·cm⁻¹), allowing spectrophotometric quantification. Its stability is optimal at -20°C in light-protected storage due to photosensitivity [1] [7].
Table 2: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClN₅O₆PS₂·Na |
Molecular Weight | 525.86 g/mol |
Purity | >99% (HPLC) |
Lipophilicity (logP) | 2.61 |
λₘₐₓ (UV Absorption) | 276 nm |
Solubility | 100 mM in H₂O or DMSO |
Storage Conditions | -20°C, protected from light |
Data from manufacturer specifications and biochemical analyses [1] [4] [7].
The functional efficacy of Rp-8-pCPT-cGMPS arises from synergistic modifications targeting distinct aspects of cGMP pharmacology:
Table 3: Comparative Properties of cGMP Analogs
Analog | Lipophilicity (logP) | PDE Resistance | PKG-I Selectivity |
---|---|---|---|
Rp-cGMPS | 0.91 | Low | None |
Rp-8-Br-cGMPS | 1.85 | Moderate | Moderate (Ki = 3.7 μM) |
Rp-8-pCPT-cGMPS | 2.61 | High | High (Ki = 0.5 μM) |
Rp-8-Br-PET-cGMPS | 3.02 | High | Highest (Ki = 0.035 μM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7